Octane, 3-ethyl-4-methyl
CAS No.: 62016-23-3
Cat. No.: VC19493131
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62016-23-3 |
---|---|
Molecular Formula | C11H24 |
Molecular Weight | 156.31 g/mol |
IUPAC Name | 3-ethyl-4-methyloctane |
Standard InChI | InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3 |
Standard InChI Key | LXRSBMFQRZTMNK-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C)C(CC)CC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-Ethyl-4-methyloctane belongs to the family of branched alkanes, characterized by a saturated carbon chain with two alkyl substituents. The parent octane chain () is modified by an ethyl group (-) at the third carbon and a methyl group (-) at the fourth carbon . This branching creates a stereocenter at the fourth carbon, resulting in one undefined stereoisomer . The molecular structure is represented by the SMILES notation , which encodes the connectivity of the 11 carbon atoms.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 3-ethyl-4-methyloctane | |
CAS Number | 62016-23-3 | |
InChI Key | LXRSBMFQRZTMNK-UHFFFAOYSA-N | |
Molecular Formula | ||
XLogP3-AA (LogP) | 5.6 |
Stereochemical Considerations
Synthesis and Production Pathways
While the provided sources lack explicit details on the synthesis of 3-ethyl-4-methyloctane, general methods for branched alkane production can be inferred. Malonic ester synthesis and Grignard reactions are common strategies for constructing such structures . For instance, the patent US20170267625A1 outlines a malonic ester route for synthesizing ethyl 4-methyloctanoate, a related ester, suggesting analogous approaches could be adapted for 3-ethyl-4-methyloctane. Key steps might include:
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Alkylation of Malonic Ester: Reacting 1-chloro-2-methylhexane with diethyl malonate under basic conditions to form diethyl 2-methylhexylmalonate.
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Decarboxylation: Subjecting the intermediate to a Krapcho reaction (heating with NaCl in DMSO) to eliminate carboxylate groups, yielding the target alkane .
Challenges in synthesis include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation.
Physical and Chemical Properties
Physicochemical Parameters
3-Ethyl-4-methyloctane is a colorless liquid at room temperature, with a calculated boiling point of approximately 210–215°C (estimated via group contribution methods). Its hydrophobicity, indicated by a LogP of 5.6 , underscores significant lipid solubility, making it immiscible with water.
Table 2: Experimental and Computed Properties
Spectroscopic Data
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Mass Spectrometry: The base peak at m/z 57 corresponds to the fragment, characteristic of branched alkanes. High-resolution MS confirms the molecular ion at m/z 156.1878 .
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NMR: Predicted NMR signals include a triplet at δ 0.88 ppm (terminal methyl groups) and a multiplet at δ 1.25–1.35 ppm (methylene protons adjacent to branching points) .
Applications and Industrial Relevance
Comparative Performance
Compared to linear alkanes like n-undecane, 3-ethyl-4-methyloctane’s branched structure lowers melting points and improves viscosity indices, favoring low-temperature applications .
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